3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide
Description
3,4-dimethoxy-N-(tricyclo[3311~3,7~]dec-1-ylcarbamothioyl)benzamide is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-16-4-3-15(8-17(16)25-2)18(23)21-19(26)22-20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFGPMSAXCQMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core can be synthesized through a series of reactions such as Diels-Alder reactions, followed by intramolecular cyclizations.
Introduction of the Benzamide Moiety: The benzamide group is introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the methoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-dimethoxy-3,3’-di(adamant-1-yl)biphenyl
- Di-1-adamantylphosphine
- Tricyclo[3.3.1.1~3,7~]decane derivatives
Uniqueness
3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide is unique due to its specific tricyclic structure combined with the benzamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
